molecular formula C15H16ClN5O2 B2990156 6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide CAS No. 2305424-79-5

6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide

Cat. No.: B2990156
CAS No.: 2305424-79-5
M. Wt: 333.78
InChI Key: UNCDKOJLBIZZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide is a synthesized organic compound with unique structural properties, used primarily in various scientific and industrial applications. This compound's structural formula allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide involves multi-step organic synthesis:

  • Step 1: Formation of pyridine-2-carbohydrazide starting from pyridine-2-carboxylic acid.

  • Step 2: Substitution reaction introducing a chloro group at the 6th position of the pyridine ring.

  • Step 3: Condensation of 6-(propan-2-ylamino)pyridine-3-carboxylic acid with the previously formed pyridine-2-carbohydrazide.

Industrial Production Methods

In an industrial setting, the synthesis is optimized for large-scale production. It involves:

  • Use of high-purity reagents.

  • Application of catalysts to improve yield and reduce reaction time.

  • Controlled reaction temperatures to ensure selectivity and purity.

  • Use of high-efficiency separators and purifiers to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide undergoes various reactions, including:

  • Oxidation: Leads to the formation of oxidized derivatives under specific conditions.

  • Reduction: Can be reduced to amine derivatives using reducing agents like lithium aluminum hydride.

  • Substitution: Participates in nucleophilic substitution reactions, especially at the chloro-substituted position.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

  • Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

  • Solvents: Acetonitrile, methanol, and dimethyl sulfoxide (DMSO).

  • Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products Formed

  • Oxidized Products: Carboxylates and amides.

  • Reduced Products: Amines.

  • Substitution Products: Compounds with various functional groups replacing the chloro moiety.

Scientific Research Applications

This compound has found significant utility in multiple fields:

  • Chemistry: Used as an intermediate for synthesizing more complex organic molecules.

  • Biology: Acts as a ligand in coordination chemistry and in the development of new drugs.

  • Medicine: Explored for its potential as an anti-cancer and antimicrobial agent.

  • Industry: Utilized in the development of specialized coatings and materials.

Mechanism of Action

The biological activity of 6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide involves interaction with specific molecular targets:

  • Molecular Targets: Enzymes and receptors involved in cell signaling pathways.

  • Pathways Involved: Inhibition of key enzymes leading to the disruption of vital cellular processes in pathogens or cancer cells.

Comparison with Similar Compounds

Unique Properties

  • Structural Uniqueness: The combination of a chloro group with an isopropylamino-pyridine structure differentiates it from other compounds.

  • Enhanced Reactivity: Its specific structure allows for unique interactions in chemical and biological systems.

List of Similar Compounds

  • Pyridine-2-carbohydrazide

  • 6-Chloropyridine-2-carboxylic acid

  • 6-(Propan-2-ylamino)pyridine-3-carboxylic acid

Each of these compounds shares some structural similarities but lacks the combined structural features and resultant properties of 6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide.

Now, what intrigues you most about this compound?

Properties

IUPAC Name

6-chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O2/c1-9(2)18-13-7-6-10(8-17-13)14(22)20-21-15(23)11-4-3-5-12(16)19-11/h3-9H,1-2H3,(H,17,18)(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCDKOJLBIZZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=C1)C(=O)NNC(=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.